molecular formula C10H13ClN2OS B5108727 1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea

1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B5108727
M. Wt: 244.74 g/mol
InChI Key: CDMQKHKUZCVSDR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorophenyl group and a methoxyethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-chloroaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as the use of catalysts to enhance the reaction yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-ethoxyethyl)thiourea
  • 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea
  • 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Uniqueness

1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for unique biological interactions. The combination of the chlorophenyl and methoxyethyl groups makes this compound distinct in its reactivity and applications compared to other similar thiourea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-14-7-6-12-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMQKHKUZCVSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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